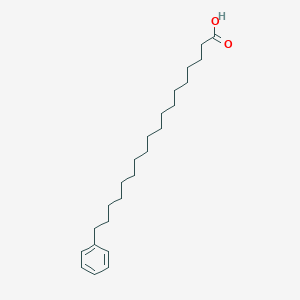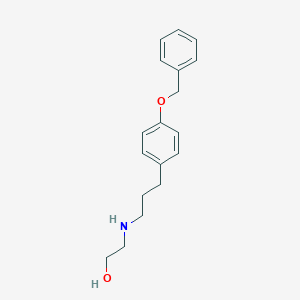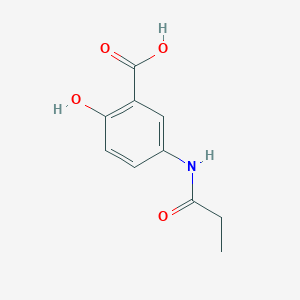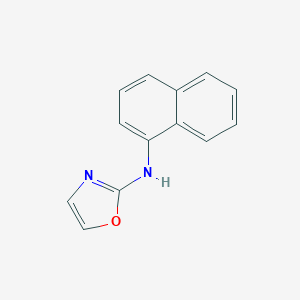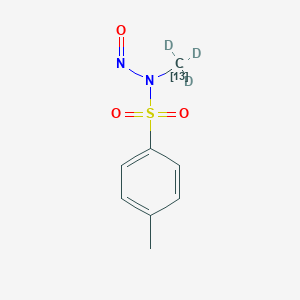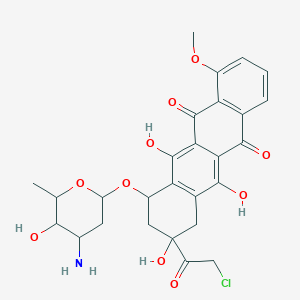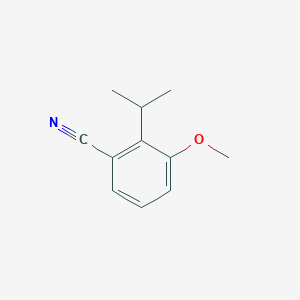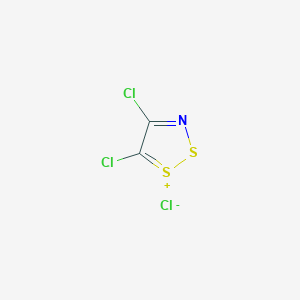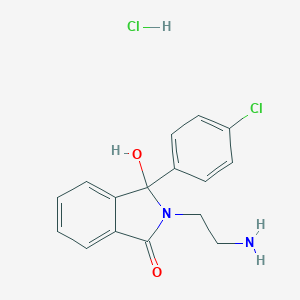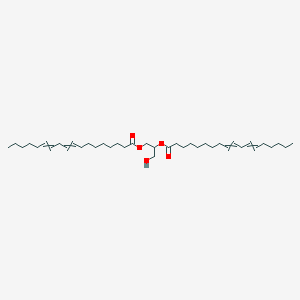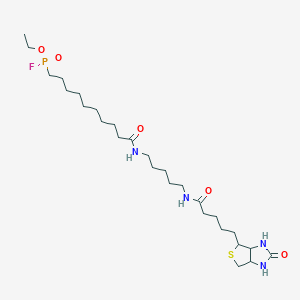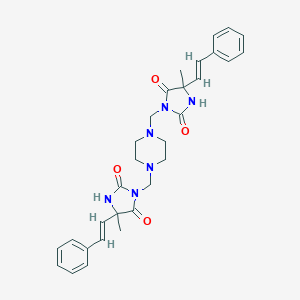
1-Tosyl-3-pyrrolidinol Tosylate
説明
The synthesis and study of pyrrole derivatives, such as those involving tosyl groups, are significant due to their diverse chemical properties and potential applications in various fields of chemistry. The compound "1-Tosyl-3-pyrrolidinol Tosylate" might not be directly mentioned in literature, but its synthesis and analysis can be inferred from studies on similar compounds.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves innovative methods to introduce tosyl groups into the molecule. For instance, Trofimov et al. (2022) describe the synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes through a t-BuOK-assisted chemoselective reaction of 2-(acylethynyl)pyrroles with TosMIC, showcasing a new functionality of this widely used reagent (Trofimov et al., 2022). Another example is the Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers, facilitating the synthesis of substituted pyrroles in a regiocontrollable manner (Feng et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like "1-Tosyl-3-pyrrolidinol Tosylate" can be complex, with specific configurations affecting their properties and reactivity. For instance, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and significant quantum yields due to their unique molecular structures (Zhang & Tieke, 2008).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Alp et al. (2010) demonstrated the novel one-pot synthesis of new tosyl-pyrrole derivatives, exploring their inhibitory action on human cytosolic carbonic anhydrase isozymes, indicating the potential biological activity of such compounds (Alp et al., 2010).
科学的研究の応用
Cyclisation and Synthesis of Heterocycles
A study by Nuhrich and Moulines (1991) demonstrated the cyclisation of N-tosyl-oxiranepropylamines, which efficiently leads to the formation of N-tosyl-2-pyrrolidinemethanols in high yields through a regiospecific ring closure. This process provides an efficient entry to functional pyrrolidines, expected to have useful applications in synthesis (Nuhrich & Moulines, 1991).
Phosphine-Catalyzed Annulation
Zhu, Lan, and Kwon (2003) reported a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method highlights the role of N-tosylimines, showcasing the versatility of tosyl-containing compounds in facilitating complex cyclization reactions with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Rh(II)-Catalyzed Transannulation
Feng et al. (2014) developed a Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers, enabling the facile synthesis of substituted pyrroles in a regiocontrollable manner. This methodology extends to accessing 3-pyrrolin-2-one derivatives, underlining the importance of tosyl groups in catalytic synthesis strategies (Feng et al., 2014).
Arylation of Pyridines
Dai et al. (2013) discovered that phenyl tosylates could be used for the C3-selective arylation of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system. This finding opens new avenues for selective functionalization of pyridines, a core structure in many pharmaceutical compounds (Dai et al., 2013).
Synthesis of Pyrrolidine Derivatives
Knight et al. (2008) explored a palladium-catalyzed decarboxylative cyclization to synthesize pyrrolidine derivatives from N-tosyl-5,5-divinyloxazolidin-2-one. This reaction highlights the utility of tosyl-containing compounds in the generation of complex molecules with potential biological activity (Knight et al., 2008).
Safety And Hazards
特性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLVVAXXZWTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567065 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-3-pyrrolidinol Tosylate | |
CAS RN |
131912-34-0 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

